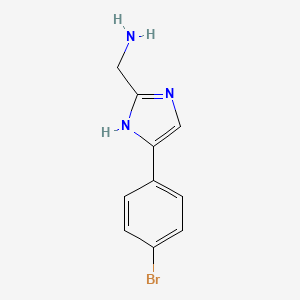
4-氨基-N-(1H-吲唑-6-基)苯甲酰胺
描述
科学研究应用
Chemistry: In chemistry, 4-amino-N-(1H-indazol-6-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
Medicine: The medicinal applications of 4-amino-N-(1H-indazol-6-yl)benzamide include its use as a lead compound in the development of new therapeutic agents. Its structural features and biological activities make it a valuable target for drug discovery efforts.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
Target of Action
It is known that indazole derivatives can inhibit, regulate, or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
This could potentially lead to alterations in cellular processes such as cell cycle progression and DNA damage response .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and h-sgk, it can be inferred that it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may induce changes in cellular processes such as cell cycle progression and dna damage response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1H-indazol-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indazole core. One common method is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions. The resulting indazole intermediate is then functionalized with the benzamide group through a series of reactions, including amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Amino-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
相似化合物的比较
N-(1H-indazol-6-yl)benzamide: A related compound without the amino group.
4-Amino-N-(1H-indazol-5-yl)benzamide: A positional isomer with the amino group on a different position of the benzamide ring.
N-(1H-indazol-6-yl)acetamide: A compound with an acetamide group instead of benzamide.
Uniqueness: 4-Amino-N-(1H-indazol-6-yl)benzamide is unique due to its specific structural features, which contribute to its distinct biological and chemical properties. Its amino group and indazole ring make it particularly suitable for certain applications that other similar compounds may not be able to fulfill.
属性
IUPAC Name |
4-amino-N-(1H-indazol-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOQERNDRIBCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


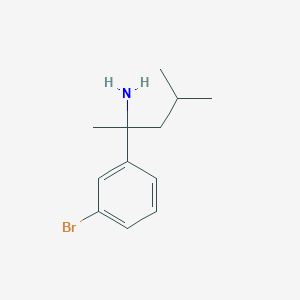
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
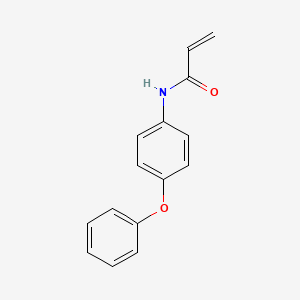
methyl})amine](/img/structure/B1518538.png)
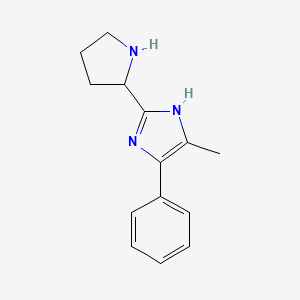
![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)
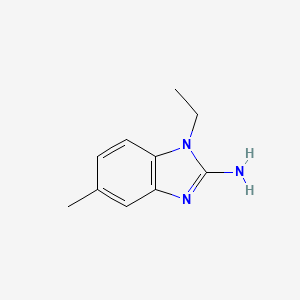
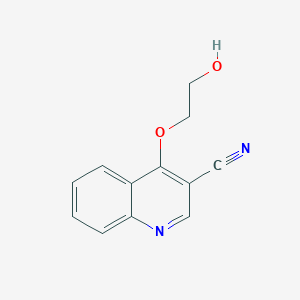
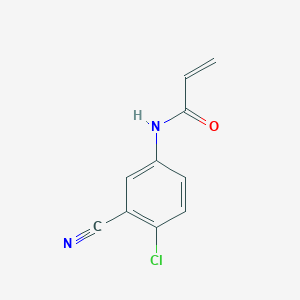

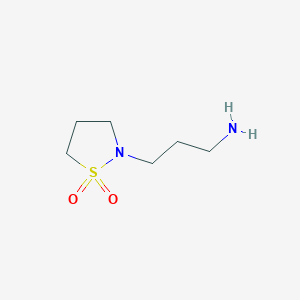
![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
